N-{(E)-[4-(dimethylamino)phenyl]methylidene}naphthalen-1-amine
Overview
Description
N-{(E)-[4-(dimethylamino)phenyl]methylidene}naphthalen-1-amine is a complex organic compound characterized by its unique molecular structure. This compound features a naphthalene ring system attached to a dimethylamino-substituted phenyl group via an imine (methylidene) linkage. Its intricate structure and functional groups make it a subject of interest in various scientific fields, including chemistry, biology, and materials science.
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common synthetic route involves the condensation of 4-(dimethylamino)benzaldehyde with naphthalen-1-amine in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, such as room temperature, to form the imine linkage.
Reduction and Oxidation: Another approach involves the reduction of the corresponding nitro compound followed by oxidation to introduce the dimethylamino group.
Industrial Production Methods:
Batch Processing: In an industrial setting, the compound can be synthesized using batch processing techniques, where raw materials are added in specific quantities and the reaction is carried out in a controlled environment.
Continuous Flow Synthesis: Continuous flow synthesis can also be employed to enhance production efficiency and ensure consistent product quality.
Types of Reactions:
Reduction: Reduction reactions can be used to convert the imine group to an amine, altering the compound's properties.
Substitution: Substitution reactions can occur at various positions on the naphthalene ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are often used.
Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Hydroxylated naphthalene derivatives, quinones, and other oxygenated compounds.
Reduction Products: Amine derivatives, including secondary and tertiary amines.
Substitution Products: Halogenated naphthalenes, alkylated naphthalenes, and other substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Biology: It serves as a probe in biological studies, helping researchers understand cellular processes and interactions. Medicine: Industry: Utilized in the production of advanced materials, such as nonlinear optical chromophores and organic semiconductors.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The imine group can act as a ligand, binding to metal ions or enzymes, while the naphthalene ring system can participate in π-π stacking interactions with biological macromolecules. These interactions can modulate biological processes and lead to therapeutic effects.
Comparison with Similar Compounds
Naphthalen-1-amine derivatives: These compounds share the naphthalene ring system but differ in their substituents and functional groups.
Dimethylaminobenzaldehyde derivatives: These compounds feature the dimethylamino group but may have different aromatic or aliphatic moieties.
Imine-containing compounds: Other imine derivatives with varying substituents and core structures.
Uniqueness: N-{(E)-[4-(dimethylamino)phenyl]methylidene}naphthalen-1-amine stands out due to its specific combination of the naphthalene ring, dimethylamino group, and imine linkage, which imparts unique chemical and biological properties.
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Properties
IUPAC Name |
N,N-dimethyl-4-(naphthalen-1-yliminomethyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2/c1-21(2)17-12-10-15(11-13-17)14-20-19-9-5-7-16-6-3-4-8-18(16)19/h3-14H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDGQUVTVPIUFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901199085 | |
Record name | N-[[4-(Dimethylamino)phenyl]methylene]-1-naphthalenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901199085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
897-56-3 | |
Record name | N-[[4-(Dimethylamino)phenyl]methylene]-1-naphthalenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=897-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[[4-(Dimethylamino)phenyl]methylene]-1-naphthalenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901199085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-DIMETHYL-ALPHA-(1-NAPHTHYLIMINO)-PARA-TOLUIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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